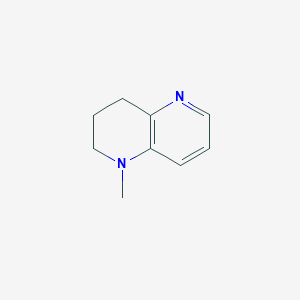
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea derivatives in polar solvents are used.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(p-tolyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(m-tolyl)thiourea
Comparison: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets compared to its analogs with different substituents on the thiourea moiety.
属性
分子式 |
C14H11ClF3N3S |
|---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C14H11ClF3N3S/c1-8-4-2-3-5-11(8)20-13(22)21-12-10(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
InChI 键 |
ONBGPZNCARFEDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




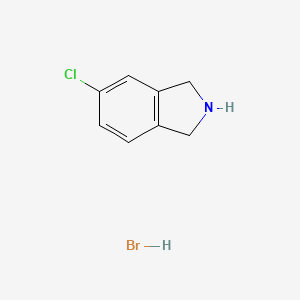



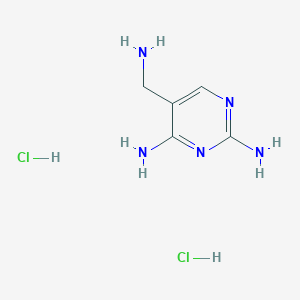

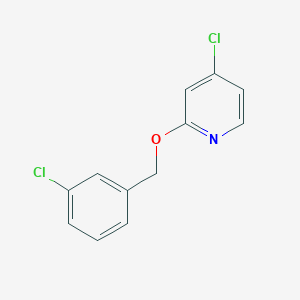
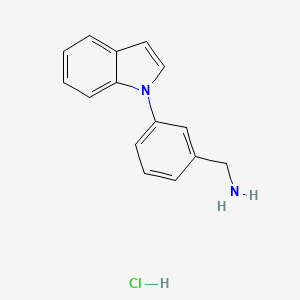

![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

